molecular formula C22H21NO5S B11662673 ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11662673
M. Wt: 411.5 g/mol
InChI Key: RZQWGMYJCCNQMP-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a chromenyl carbonyl group and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-3-carboxylic acid with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenyl carbonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the benzothiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a chromenyl carbonyl group and a tetrahydrobenzothiophene core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO5S/c1-3-27-22(26)18-14-9-8-12(2)10-17(14)29-20(18)23-19(24)15-11-13-6-4-5-7-16(13)28-21(15)25/h4-7,11-12H,3,8-10H2,1-2H3,(H,23,24)

InChI Key

RZQWGMYJCCNQMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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